molecular formula C12H7BrF2 B13251260 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene

Cat. No.: B13251260
M. Wt: 269.08 g/mol
InChI Key: XIMONPWKEHJFGY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene typically involves halogenation reactions. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . This reaction proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial production methods often involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene exerts its effects is primarily through its reactivity in chemical reactions. The presence of bromine and fluorine atoms on the benzene ring influences the electronic properties of the molecule, making it more susceptible to nucleophilic attack and facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(4-fluorophenyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C12H7BrF2

Molecular Weight

269.08 g/mol

IUPAC Name

1-bromo-3-fluoro-2-(4-fluorophenyl)benzene

InChI

InChI=1S/C12H7BrF2/c13-10-2-1-3-11(15)12(10)8-4-6-9(14)7-5-8/h1-7H

InChI Key

XIMONPWKEHJFGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)F)F

Origin of Product

United States

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